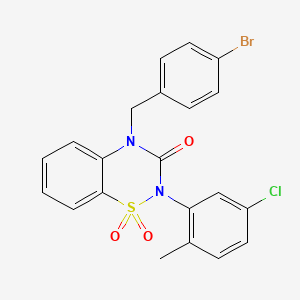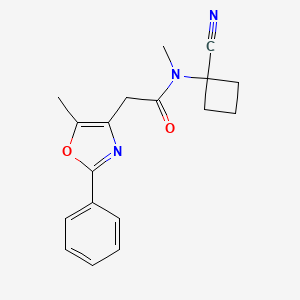![molecular formula C11H14FNO2 B2926822 [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol CAS No. 1296310-49-0](/img/structure/B2926822.png)
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
An improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent .Molecular Structure Analysis
The molecular formula of “[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” is C11H14FNO2 .Chemical Reactions Analysis
The compound “[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” can be synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide .Physical And Chemical Properties Analysis
The molecular weight of “[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” is 211.24 . The exact physical properties such as boiling point, melting point, etc., are not available in the searched resources.科学的研究の応用
Fluorophores in Molecular Imaging
Research on fluorophores, including those with structural modifications similar to [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol, has implications for in vivo cancer diagnosis. Optical imaging with fluorophores enables real-time cancer detection, leveraging relatively inexpensive and portable equipment. Despite potential toxicity, the literature suggests that the amounts used in molecular imaging are typically lower than toxic doses. The safety and efficacy of these compounds for patient administration have been emphasized, particularly for FDA-approved compounds like indocyanine green and fluorescein, though information on many non-approved fluorophores remains limited (Alford et al., 2009).
Methanol in Chemical Synthesis and Biofuel Production
Methanol, a key substance in various synthesis processes, including those potentially involving [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol, is crucial for hydrogen production from methanol thermochemical conversion. This process is fundamental for developing a hydrogen-methanol economy, highlighting the importance of catalyst development and reactor technology for efficient hydrogen production (García et al., 2021).
Phosphonic Acid in Chemical Applications
The synthesis and applications of phosphonic acid derivatives, which may include compounds structurally related to [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol, cover a wide range of research fields. These applications include drug development, the design of supramolecular materials, and the functionalization of surfaces. Phosphonic acids' bioactive properties and their role in medical imaging and as phosphoantigens are of particular interest, underscoring the versatility of these compounds in scientific research (Sevrain et al., 2017).
Methanol as a Chemical Marker in Electrical Engineering
In the context of electrical engineering and materials science, methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. This highlights the broader applicability of methanol and related compounds in fields beyond traditional chemical synthesis, pointing towards interdisciplinary research opportunities (Jalbert et al., 2019).
作用機序
Target of Action
The primary target of [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is one of the four p38 MAPKs which play an important role in the cascades of cellular responses evoked by extracellular stimuli such as proinflammatory cytokines or physical stress leading to direct activation of transcription factors .
Mode of Action
It is known to interact with its target, mapk14 . This interaction could potentially lead to changes in the MAPK signal transduction pathway, affecting various cellular processes.
Biochemical Pathways
Given its target, it is likely to affect theMAPK signaling pathway . This pathway plays a crucial role in various cellular functions, including cell growth, differentiation, and response to stress.
Result of Action
Its interaction with mapk14 suggests it could influence cellular processes regulated by this kinase .
特性
IUPAC Name |
(3-fluoro-5-morpholin-4-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-7,14H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHBFVMBFXUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)

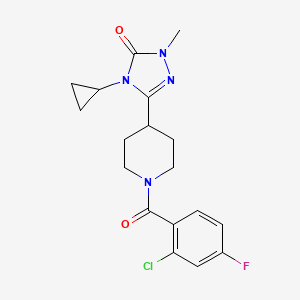

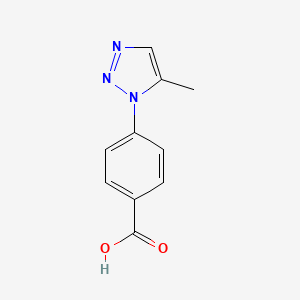
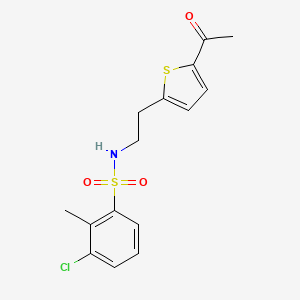
![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)
![3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2926753.png)
![3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B2926754.png)
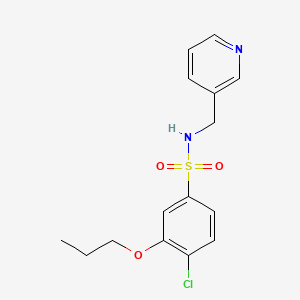
![3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2926757.png)
![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)
